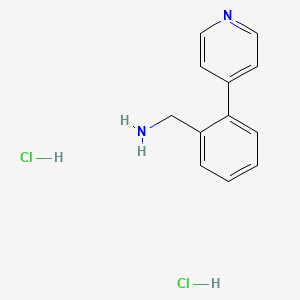

2-(4-Pyridinyl)benzenemethanamine dihydrochloride

Description

2-(4-Pyridinyl)benzenemethanamine dihydrochloride is a synthetic organic compound featuring a benzene ring substituted with a 4-pyridinyl group at the 2-position and a methanamine group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and chemical research.

Properties

IUPAC Name |

(2-pyridin-4-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;;/h1-8H,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIFVZOJFFMWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)benzenemethanamine dihydrochloride typically involves the reaction of 4-pyridinylbenzaldehyde with an amine source under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The reaction conditions include the use of a reducing agent such as sodium cyanoborohydride or sodium borohydride in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 2-(4-Pyridinyl)benzenemethanamine dihydrochloride is carried out on a larger scale using similar synthetic routes. The process involves the optimization of reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pyridinyl)benzenemethanamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Pyridinyl)benzenemethanamine dihydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. Additionally, it is used as a reagent in biochemical assays and as a probe in molecular biology studies.

Mechanism of Action

The mechanism by which 2-(4-Pyridinyl)benzenemethanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Pyridinyl)benzenemethanamine Dihydrochloride (CAS 859833-18-4)

- Structure : Benzene substituted with a 3-pyridinyl group at the 2-position.

- Key Differences : The positional isomerism (3-pyridinyl vs. 4-pyridinyl) alters electronic distribution and steric interactions. This may impact binding affinity to biological targets, as seen in P2X7 receptor antagonists where substituent positions dictate species selectivity (e.g., AZ11645373 in humans vs. rats) .

- Physicochemical Properties :

- Molecular Formula: C₁₂H₁₄Cl₂N₂ (identical to the 4-pyridinyl isomer).

- Solubility: Likely similar, but hydrogen-bonding capacity may vary due to pyridine nitrogen orientation.

3-(4-Pyridinyl)benzenemethanamine Dihydrochloride (Ref: 3D-PJB06925)

- Structure : Benzene substituted with a 4-pyridinyl group at the 3-position.

- For example, meta-substitution in aromatic systems often reduces steric hindrance compared to ortho-substitution .

- Applications : Priced at €1,187/g (CymitQuimica), this compound is used in high-value synthetic workflows, suggesting similar roles for the 2-(4-pyridinyl) isomer .

Functional Analogs

AZ11645373 (3-[1-[(3-nitro[1,1-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]2,4-thiazolidinedione)

Levocetirizine Dihydrochloride (CAS 130018-87-0)

- Structure : A piperazine-containing antihistamine with a dihydrochloride salt.

- Key Differences : While levocetirizine is a zwitterionic molecule with a carboxylate group, the benzenemethanamine derivatives lack this feature. However, both utilize dihydrochloride salts to enhance bioavailability .

Physicochemical and Pharmacological Comparison Table

| Compound | Molecular Formula | Substituent Position | Key Pharmacological Role | Solubility (Water) | Species Selectivity |

|---|---|---|---|---|---|

| 2-(4-Pyridinyl)benzenemethanamine diHCl | C₁₂H₁₄Cl₂N₂ (inferred) | 2-(4-pyridinyl) | Putative receptor modulator | High (salt form) | Not reported |

| 2-(3-Pyridinyl)benzenemethanamine diHCl | C₁₂H₁₄Cl₂N₂ | 2-(3-pyridinyl) | Research chemical | Moderate-High | Not reported |

| AZ11645373 | C₂₄H₂₀N₄O₃S | 4-pyridinyl, nitro | P2X7 antagonist (IC₅₀ 5–10 nM) | Low (neutral form) | Human-specific |

| Levocetirizine diHCl | C₂₁H₂₅ClN₂O₃·2HCl | Piperazine | Antihistamine (H1 receptor) | High | Broad |

Biological Activity

Overview

2-(4-Pyridinyl)benzenemethanamine dihydrochloride, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a benzenemethanamine moiety, contributing to its diverse pharmacological properties.

Chemical Structure

The molecular formula for 2-(4-Pyridinyl)benzenemethanamine dihydrochloride is . The compound features a pyridine ring that enhances its binding affinity to various biological targets.

Antitumor Activity

Research has indicated that pyridine derivatives exhibit significant antitumor properties. A study demonstrated that 2-(4-Pyridinyl)benzenemethanamine dihydrochloride inhibits the proliferation of cancer cell lines, particularly in breast and lung cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| A549 (Lung Cancer) | 4.8 | G1 phase cell cycle arrest |

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various pathogens. It was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of 2-(4-Pyridinyl)benzenemethanamine dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The presence of the pyridine ring enhances lipophilicity, facilitating better penetration into cells and interaction with intracellular targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific kinases involved in cancer progression. For instance, it has been shown to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation.

Case Study 1: Antitumor Efficacy in Animal Models

In a preclinical study involving xenograft models of breast cancer, administration of 2-(4-Pyridinyl)benzenemethanamine dihydrochloride resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, indicating reduced cell proliferation.

Case Study 2: Antimicrobial Activity Assessment

A clinical evaluation assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that it not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.